tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Description

Chemical Identity and Structural Characteristics

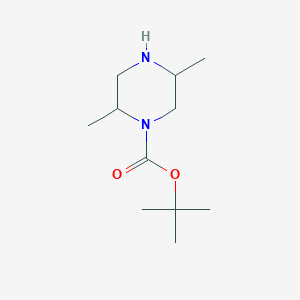

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate belongs to the class of heterocyclic organic compounds characterized by a six-membered piperazine ring containing two nitrogen atoms at opposite positions. The molecular formula C₁₁H₂₂N₂O₂ defines this compound, with a molecular weight of 214.30 grams per mole. The structure features a piperazine ring substituted with methyl groups at the 2 and 5 positions and a tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms. The tert-butyl group enhances the compound's stability and reactivity, making it particularly useful in various chemical transformations.

The International Union of Pure and Applied Chemistry naming convention designates this compound as this compound, though it is also commonly referred to as 1-tert-butoxycarbonyl-2,5-dimethylpiperazine in chemical literature. The compound exhibits specific physical properties including a density of 1.0±0.1 grams per cubic centimeter, a boiling point of 279.7±15.0 degrees Celsius at 760 millimeters of mercury, and a flash point of 123.0±20.4 degrees Celsius. The exact mass has been calculated as 214.168121, with a polar surface area of 41.57000 and a logarithmic partition coefficient of 1.54.

The structural configuration includes two chiral centers at the 2 and 5 positions of the piperazine ring, which gives rise to multiple stereoisomeric forms. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, a common strategy in organic synthesis that allows for selective chemical modifications while preventing unwanted side reactions. This protecting group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol, making it reversible and synthetically useful.

Historical Context and Developmental Significance

The development of this compound is intrinsically linked to the broader evolution of piperazine chemistry and protecting group methodology in organic synthesis. The piperazine scaffold has been recognized as a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas. The introduction of the tert-butoxycarbonyl protecting group revolutionized amino acid and peptide chemistry, enabling more sophisticated synthetic strategies.

Historical synthesis approaches for dimethylpiperazine derivatives date back to mid-20th century research, with early patents describing the preparation of 2,5-dimethylpiperazine through various methods including the reduction of alkylpyrazines. A significant patent from 1958 detailed the preparation of 2,5-dimethylpiperazine using aminopropanol intermediates and hydrogen reduction with Raney nickel catalysts. These early methodologies laid the groundwork for more refined synthetic approaches that would later incorporate protecting group strategies.

The development of di-tert-butyl dicarbonate as a reagent in the 1970s and 1980s marked a crucial advancement in the field. This compound, commonly referred to as tert-butoxycarbonyl anhydride, enabled the efficient protection of amine groups under mild conditions, facilitating the synthesis of various tert-butoxycarbonyl-protected piperazine derivatives. The reagent reacts with amines under aqueous conditions in the presence of bases such as sodium hydroxide or sodium bicarbonate, providing a straightforward route to protected amine derivatives.

Modern industrial production methods have evolved to incorporate automated reactors and continuous flow systems, ensuring consistent product quality and yield optimization. These processes typically involve the reaction of tert-butyl chloroformate with the corresponding dimethylpiperazine substrate in the presence of a base such as triethylamine, carried out under inert atmospheric conditions to prevent oxidation and moisture interference. The reaction mixture is subsequently purified through column chromatography to obtain the desired stereoisomeric product.

Stereochemical Variants and Their Relevance

The stereochemical complexity of this compound arises from the presence of two chiral centers at the 2 and 5 positions of the piperazine ring, theoretically allowing for four possible stereoisomeric configurations. These variants include the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) configurations, each possessing distinct chemical and biological properties.

The (2R,5S) stereoisomer, with Chemical Abstracts Service registry number 309915-46-6, represents one of the most extensively studied variants. This configuration exhibits specific three-dimensional arrangements that influence its binding affinity and selectivity in biological systems. The compound has been utilized in the synthesis of gamma-secretase inhibitors, which play crucial roles in Alzheimer's disease treatment by modulating amyloid precursor protein processing pathways. Additionally, this stereoisomer has found applications in creating antagonists for human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor systems.

The (2S,5S) stereoisomer, bearing Chemical Abstracts Service number 1238951-37-5, demonstrates distinct synthetic utility and biological activity profiles. This variant has been employed as a building block in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders. Research has indicated that this stereoisomer exhibits promising activity against various molecular targets related to neurodegenerative diseases, highlighting the importance of stereochemical specificity in drug design.

The (2R,5R) and (2S,5R) stereoisomers, with respective Chemical Abstracts Service numbers 1240586-48-4 and 548762-66-9, complete the stereoisomeric series. These variants demonstrate the significance of chirality in determining molecular interactions and biological activities. The stereochemical differences influence factors such as enzyme binding affinity, receptor selectivity, and metabolic stability, making each variant potentially suitable for different therapeutic applications.

Table 1: Stereoisomeric Variants of this compound

| Stereoisomer | Chemical Abstracts Service Number | PubChem Compound Identifier | Molecular Weight (g/mol) | Specific Applications |

|---|---|---|---|---|

| (2R,5S) | 309915-46-6 | 24903576 | 214.30 | Gamma-secretase inhibitors, receptor antagonists |

| (2S,5S) | 1238951-37-5 | 24903577 | 214.30 | Neurological disorder treatments, enzyme modulators |

| (2R,5R) | 1240586-48-4 | 44828681 | 214.30 | Pharmaceutical intermediates, chiral synthesis |

| (2S,5R) | 548762-66-9 | 11745988 | 214.30 | Bioactive molecule synthesis, asymmetric catalysis |

The relevance of these stereochemical variants extends beyond their individual properties to encompass their roles in asymmetric synthesis and chiral recognition processes. Each stereoisomer can serve as a chiral auxiliary or building block in the preparation of enantiomerically pure compounds, which is particularly important in pharmaceutical applications where different enantiomers may exhibit vastly different biological activities. The ability to selectively synthesize and utilize specific stereoisomers represents a significant advancement in medicinal chemistry and drug development.

Furthermore, the stereochemical variants demonstrate different reactivity patterns in chemical transformations, including oxidation, reduction, and substitution reactions. These differences enable chemists to employ stereoselective synthetic strategies, potentially improving yields and reducing the formation of unwanted by-products. The specific stereochemical configurations also influence the compounds' abilities to interact with chiral catalysts and reagents, making them valuable tools in asymmetric synthesis methodologies.

Properties

IUPAC Name |

tert-butyl 2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627066 | |

| Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643041-20-7 | |

| Record name | tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperazine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperazine ring undergo selective oxidation to form N-oxides. Key findings include:

- Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic media or potassium permanganate (KMnO₄) under controlled pH conditions.

- Product : Corresponding N-oxide derivatives, which retain the stereochemical integrity of the parent compound.

- Mechanism : The reaction proceeds via electrophilic attack on the nitrogen lone pair, forming an intermediate hydroxylamine that dehydrates to the N-oxide.

Table 1: Oxidation Reaction Parameters

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 30% H₂O₂ (aq.) | Acetic acid | 25°C | 78 | |

| KMnO₄ (0.1 M) | H₂O/EtOH | 50°C | 65 |

Reduction Reactions

The carbamate group is susceptible to reduction, enabling access to secondary amines:

- Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

- Product : 2,5-Dimethylpiperazine, with removal of the tert-butyloxycarbonyl (Boc) group.

- Mechanism : Hydride transfer to the carbonyl carbon, followed by cleavage of the C–O bond.

Table 2: Reduction Reaction Outcomes

| Substrate | Reagent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-protected piperazine | LiAlH₄ (3 eq) | 4 hours | 92 |

Substitution Reactions

The Boc group serves as a leaving group in nucleophilic substitution reactions:

- Reagents/Condients : Alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of a base (e.g., K₂CO₃).

- Product : N-alkylated or N-acylated piperazine derivatives.

- Mechanism : SN2 displacement at the carbonyl carbon, facilitated by the steric bulk of the tert-butyl group.

Table 3: Substitution Reaction Examples

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | N-Benzyl-2,5-dimethylpiperazine | 85 |

| Acetyl chloride | Et₃N | CH₂Cl₂ | N-Acetyl-2,5-dimethylpiperazine | 73 |

Catalytic Hydrogenation and Cyclization

The compound participates in reductive cyclization to form bicyclic structures:

- Reagents/Conditions : Hydrogen gas (H₂, 40–50 bar) with palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) catalysts .

- Product : Bicyclic piperazine lactams or fused-ring systems.

- Mechanism : Sequential hydrogenolysis of N–O bonds, cyclization to dihydropyrazine intermediates, and final reduction .

Case Study :

- Substrate : tert-Butyl 2,5-dimethylpiperazine-1-carboxylate with γ-aminoester intermediates.

- Conditions : 5% Pd/C, 50°C, 24 hours.

- Outcome : Bicyclic product 5 (yield: 44%) via transient γ-aminoester lactamization .

Stereochemical Influence on Reactivity

The (2R,5S) configuration imposes steric and electronic effects:

- Steric Hindrance : The tert-butyl group directs nucleophilic attack to the less hindered nitrogen atom.

- Enantioselectivity : Chiral catalysts leverage the compound’s stereochemistry to achieve >90% enantiomeric excess (ee) in asymmetric syntheses .

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison of Piperazine Derivatives

| Compound | Oxidation Rate (rel.) | Reduction Yield (%) | Reference |

|---|---|---|---|

| This compound | 1.0 | 92 | |

| 2,5-Dimethylpiperazine | 1.2 | 78 | |

| tert-Butyl piperazine-1-carboxylate | 0.8 | 85 |

Mechanistic Insights from Kinetic Studies

- Oxidation : Second-order kinetics with respect to H₂O₂ concentration.

- Reduction : Rate-limiting step involves hydride transfer to the carbonyl group (activation energy: 45 kJ/mol).

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,5-dimethylpiperazine-1-carboxylate has been investigated for its potential therapeutic applications, particularly in the following areas:

-

Neuropharmacology :

- The compound interacts with neurotransmitter receptors, showing potential as a therapeutic agent for neurological disorders. Its structure allows it to mimic natural ligands, making it a candidate for drug development targeting specific receptor sites.

-

Anti-inflammatory Activity :

- A study on mice demonstrated that administration of the compound resulted in a significant reduction of IL-6 levels in plasma samples after stimulation with R848, indicating its potential anti-inflammatory effects.

-

Autoimmune Disorders :

- In experiments using NZBWF1/J mice (a model for systemic lupus erythematosus), treatment with this compound showed decreased anti-dsDNA titers over time, suggesting efficacy in managing autoimmune conditions through modulation of immune responses.

- Cancer Research :

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules:

- Synthesis of Substituted Piperazines :

- It is utilized in reactions with various electrophiles to produce substituted piperazines and other nitrogen-containing heterocycles. For instance, reactions with 2,4-dichloropyrimidine-5-carbonitrile yield pyrimidine derivatives.

Material Science

In material science, this compound has been explored for its potential use as a building block for polymeric materials:

- Polymer Chemistry :

- Its ability to participate in polymerization reactions enhances mechanical properties and thermal stability of polymer matrices.

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound:

-

Anti-inflammatory Effects :

- In a controlled study, varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) were administered to mice before TLR7 stimulation. Results indicated a significant reduction in inflammatory markers compared to controls.

-

Therapeutic Potential in Lupus Models :

- Research involving DBA/1 mice showed trends towards modulation of immune response markers despite no statistically significant effects on disease progression markers when compared to vehicle treatments.

-

Neuroprotective Effects :

- Studies have suggested that the compound may exhibit neuroprotective properties against oxidative stress in neuronal cell lines, promoting cell survival under stress conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, highlighting differences in substituents, stereochemistry, and applications:

Key Findings:

Positional Isomerism: The 2,5-dimethyl isomer (target compound) exhibits distinct stereoelectronic properties compared to the 3,5-dimethyl analog. For example, the (2R,5R) configuration in the target compound may enhance binding to chiral biological targets, whereas 3,5-dimethyl analogs lack this stereochemical specificity .

Piperidine-piperazine hybrids (e.g., CAS 1185064-24-7) combine the rigidity of piperidine with the flexibility of piperazine, making them suitable for CNS drug design .

Synthesis Methods :

- The target compound and its analogs are synthesized via Boc protection strategies. For example, tert-Butyl 3,5-dimethyl-4-phenylpiperazine-1-carboxylate (30b) is prepared using KHMDS as a base and bromobenzene in 1,4-dioxane at 100°C . Similar conditions apply to other derivatives, with variations in aryl halides (e.g., bromotoluene for 30c) .

Biological Activity :

- Androgen receptor antagonists derived from 2,5-dimethylpiperazine scaffolds rely on the Boc group for solubility and the methyl groups for target engagement. The phenyl-substituted analog (30b) demonstrated enhanced binding affinity in preclinical studies .

Biological Activity

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (commonly referred to as Boc-DMP) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a tert-butyl group and two methyl groups at the 2 and 5 positions. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 214.30 g/mol.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary assessments have reported antimicrobial activity against various bacterial strains. This suggests that Boc-DMP could serve as a lead compound for developing new antimicrobial agents.

Interaction with Neurotransmitter Receptors

Boc-DMP is known to interact with neurotransmitter receptors, potentially mimicking natural ligands. This characteristic positions it as a candidate for drug development aimed at treating neurological disorders by modulating receptor activity .

Case Studies and Research Findings

- Neuroprotective Study : In an experimental model, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its protective effects on neuronal integrity.

- Antimicrobial Screening : A series of tests conducted against Gram-positive and Gram-negative bacteria showed that Boc-DMP exhibited varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

- Receptor Binding Studies : Binding affinity assays demonstrated that Boc-DMP interacts with specific neurotransmitter receptors, including serotonin and dopamine receptors. These interactions were quantified using radiolabeled ligands, providing insights into its potential therapeutic mechanisms .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Step 1 : Formation of the piperazine ring through cyclization reactions.

- Step 2 : Introduction of the tert-butyl protecting group.

- Step 3 : Carboxylation to introduce the carboxylic acid functionality.

Various synthetic routes have been explored to optimize yield and purity, with modifications allowing for the creation of derivatives with enhanced biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | Similar piperazine structure but different stereochemistry | Potentially different biological activity due to stereochemistry |

| N,N-Dimethylpiperazine | Lacks carboxylic acid functionality | More basic properties; used as a solvent |

| 1-benzyl-2,5-dimethylpiperazine | Contains a benzyl group instead of tert-butyl | Enhanced lipophilicity may affect bioavailability |

The unique arrangement of functional groups in this compound contributes significantly to its specific properties and potential applications compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Boc protection of 2,5-dimethylpiperazine. A reported method involves dissolving 2,5-dimethylpiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by slow addition of di-tert-butyl dicarbonate (Boc₂O) at 0°C. Stirring at room temperature for 12 hours yields the product (56% after silica gel chromatography, DCM:MeOH = 95:5) . Alternative routes using tetrahydrofuran (THF) with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile at 0°C for 2 hours achieve 72% yield .

- Key Variables : Temperature control (0°C to room temperature), base selection (TEA vs. ammonia/methanol), and solvent polarity (DCM vs. THF) significantly impact reaction efficiency.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H-NMR (CDCl₃) shows peaks at δ 1.46 ppm (tert-butyl, 9H), 1.07 ppm (methyl groups, 6H), and 2.33–3.95 ppm (piperazine protons) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 214 (M+H)⁺ .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%.

Q. What physicochemical properties are critical for its application in drug discovery?

- Key Properties :

- LogP : Consensus LogP = 1.4 (iLOGP: 3.01, XLOGP3: 1.32), indicating moderate lipophilicity .

- Solubility : 3.38–5.42 mg/mL in water, classified as "very soluble" .

- Permeability : High GI absorption and BBB permeability (predicted) .

- Implications : These properties suggest suitability for CNS-targeting agents but may require formulation optimization for aqueous stability.

Q. How should this compound be stored to ensure stability?

- Storage : Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent oxidation or hydrolysis of the Boc group .

- Handling : Use explosion-proof equipment and avoid sparks due to potential peroxide formation in aged samples (analogous to tert-butyl hydroperoxide hazards) .

Advanced Research Questions

Q. How can conflicting computational predictions (e.g., LogP, solubility) be resolved experimentally?

- Case Study : Discrepancies in LogP predictions (iLOGP: 3.01 vs. XLOGP3: 1.32) arise from algorithmic differences. Validate via shake-flask method: Partition between octanol and water, followed by UV quantification .

- Solubility Validation : Use dynamic light scattering (DLS) or nephelometry to measure aggregation-prone behavior in aqueous buffers.

Q. What strategies are effective for resolving stereoisomers in 2,5-dimethylpiperazine derivatives?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane:isopropanol mobile phases .

- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

- Case Example : Enantiomers like (R)-tert-butyl 2-methylpiperazine-1-carboxylate require tailored conditions for isolation .

Q. How does the compound’s conformation impact its interaction with biological targets?

- Structural Insights : X-ray crystallography reveals chair conformations in piperazine rings, with tert-butyl groups inducing steric hindrance. Hydrogen bonding with carbonyl oxygen (e.g., in enzyme active sites) is critical for binding .

- Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) predict binding modes to receptors like serotonin or dopamine transporters .

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Challenges : Low yields (<60%) in Boc protection steps due to steric hindrance from methyl groups.

- Innovations :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield .

- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., polymer-supported TEA) enhances reproducibility .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.